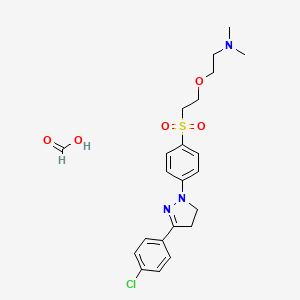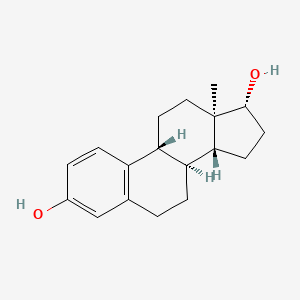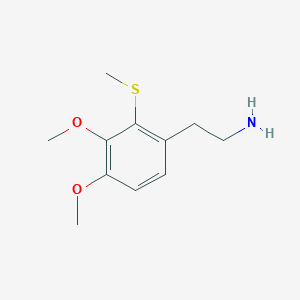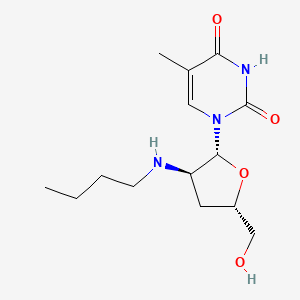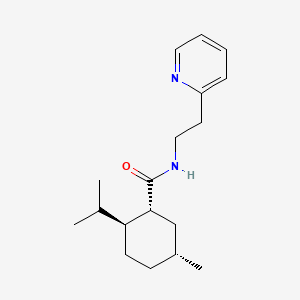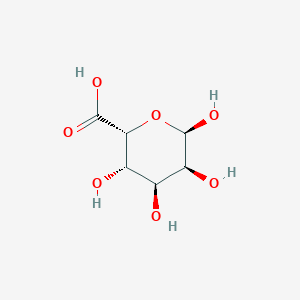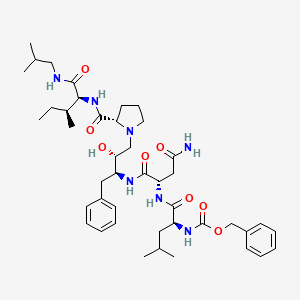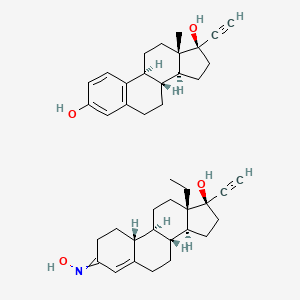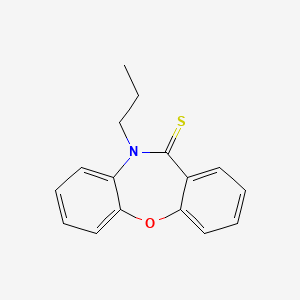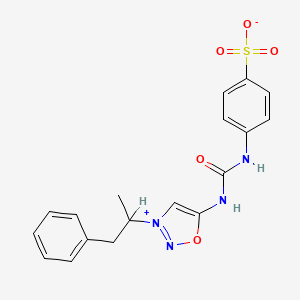
exo-Norbornylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-Norbornylmethanol: is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol that contains the norbornane skeleton, which is a bicyclic structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: exo-Norbornylmethanol can be synthesized through the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . This method involves the following steps:
Reaction with Formic Acid: Norbornene reacts with formic acid to form exo-norbornyl formate.
Hydrolysis: The exo-norbornyl formate is then hydrolyzed to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: exo-Norbornylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form exo-norbornyl aldehyde or exo-norbornyl carboxylic acid.
Reduction: Reduction reactions can convert it to exo-norbornane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: exo-Norbornyl aldehyde, exo-Norbornyl carboxylic acid.
Reduction: exo-Norbornane.
Substitution: Various substituted norbornyl compounds depending on the reagent used.
Applications De Recherche Scientifique
exo-Norbornylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which exo-Norbornylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The bicyclic structure also contributes to its unique chemical behavior.
Comparaison Avec Des Composés Similaires
endo-Norbornylmethanol: Another stereoisomer with different spatial arrangement.
exo-Norborneol: Similar structure but with a different functional group.
Comparison:
Uniqueness: exo-Norbornylmethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its reactivity and applications.
Reactivity: Compared to its isomers, this compound may exhibit different reactivity due to the spatial arrangement of its atoms.
Propriétés
Numéro CAS |
13118-79-1 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8-/m0/s1 |
Clé InChI |
LWHKUVOYICRGGR-RNJXMRFFSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@H]2CO |
SMILES canonique |
C1CC2CC1CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


